CID 78061060

Description

CID 78061060 (PubChem Compound Identifier 78061060) is a chemical compound whose structural and functional properties are under investigation in various pharmacological and biochemical contexts.

Properties

Molecular Formula |

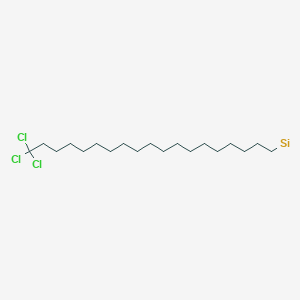

C19H36Cl3Si |

|---|---|

Molecular Weight |

398.9 g/mol |

InChI |

InChI=1S/C19H36Cl3Si/c20-19(21,22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-23/h1-18H2 |

InChI Key |

KCQNLFPXYGZTIU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCC[Si])CCCCCCCCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19,19,19-Trichlorononadecyl)silane typically involves the reaction of nonadecylsilane with chlorine gas under controlled conditions. The reaction is carried out in a chlorination reactor where nonadecylsilane is exposed to chlorine gas at elevated temperatures, leading to the substitution of hydrogen atoms with chlorine atoms on the silicon atom.

Industrial Production Methods

In industrial settings, the production of (19,19,19-Trichlorononadecyl)silane is often achieved through a continuous flow process. This involves the use of a chlorination reactor where nonadecylsilane is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting (19,19,19-Trichlorononadecyl)silane is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(19,19,19-Trichlorononadecyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into silanes with fewer chlorine atoms.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alcohols or amines are used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes with fewer chlorine atoms.

Substitution: Alkoxy or amino-substituted silanes.

Scientific Research Applications

(19,19,19-Trichlorononadecyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Employed in the modification of surfaces for biological assays.

Medicine: Utilized in the development of drug delivery systems.

Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of (19,19,19-Trichlorononadecyl)silane involves the formation of strong covalent bonds with various substrates. The chlorine atoms on the silicon atom can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This results in the modification of surface properties, enhancing adhesion, hydrophobicity, and chemical resistance.

Comparison with Similar Compounds

To contextualize CID 78061060, we compare it with structurally and functionally related compounds, focusing on physicochemical properties, synthesis pathways, and biological activity.

Physicochemical Properties

The table below contrasts this compound with oscillatoxin derivatives (e.g., oscillatoxin F, CID 156582092) and other bioactive molecules (e.g., CAS 1254115-23-5 and CAS 1046861-20-4) :

| Property | This compound | Oscillatoxin F (CID 156582092) | CAS 1254115-23-5 | CAS 1046861-20-4 |

|---|---|---|---|---|

| Molecular Formula | Not available | Not disclosed | C₇H₁₄N₂O | C₆H₅BBrClO₂ |

| Molecular Weight | Not available | Not disclosed | 142.20 g/mol | 235.27 g/mol |

| Log Po/w | Not available | Not disclosed | 0.03 (consensus) | 2.15 (XLOGP3) |

| Solubility (ESOL) | Not available | Not disclosed | 86.7 mg/mL (very soluble) | 0.24 mg/mL (slightly soluble) |

| Bioavailability Score | Not available | Not disclosed | 0.55 | 0.55 |

| BBB Permeability | Not available | Not disclosed | No | Yes |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.